2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid;trihydrochloride
CAS No.:
Cat. No.: VC0529195
Molecular Formula: C18H30Cl3N5O2
Molecular Weight: 454.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H30Cl3N5O2 |
|---|---|
| Molecular Weight | 454.8 g/mol |
| IUPAC Name | 2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid;trihydrochloride |
| Standard InChI | InChI=1S/C18H27N5O2.3ClH/c19-18(20)14-1-3-15(4-2-14)22-9-11-23(12-10-22)16-5-7-21(8-6-16)13-17(24)25;;;/h1-4,16H,5-13H2,(H3,19,20)(H,24,25);3*1H |
| Standard InChI Key | YKRNPHOBDOUQTG-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N2CCN(CC2)C3=CC=C(C=C3)C(=N)N)CC(=O)O.Cl.Cl.Cl |
| Canonical SMILES | C1CN(CCC1N2CCN(CC2)C3=CC=C(C=C3)C(=N)N)CC(=O)O.Cl.Cl.Cl |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound consists of a piperidine ring linked to a piperazine moiety, which is further substituted with a 4-carbamimidoylphenyl group. The acetic acid side chain at the piperidine nitrogen and three hydrochloride counterions complete the structure . Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 2-[4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid;trihydrochloride |
| SMILES | C1CN(CCC1N2CCN(CC2)C3=CC=C(C=C3)C(=N)N)CC(=O)O.Cl.Cl.Cl |
| InChIKey | UFCPHZZPRPPDMC-UHFFFAOYSA-N |
| Solubility (Water) | >100 mM at 25°C |
| Storage Conditions | -20°C, desiccated |
The planar carbamimidoyl group facilitates hydrogen bonding with the GPIIb/IIIa receptor, while the piperazine-piperidine scaffold provides conformational flexibility for optimal binding .
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves sequential nucleophilic substitutions and coupling reactions:
-
Piperazine Functionalization: 4-(4-Carbamimidoylphenyl)piperazine is prepared via nitration and reduction of a phenylpiperazine precursor.
-
Piperidine Coupling: The piperazine intermediate reacts with 4-chloropiperidine under basic conditions (K₂CO₃, DMF, 80°C) .
-
Acetic Acid Side Chain Installation: Alkylation with ethyl bromoacetate, followed by hydrolysis (NaOH, EtOH/H₂O), yields the free acid .
-
Salt Formation: Treatment with HCl in methanol precipitates the trihydrochloride salt .
Optimization Challenges
-
Yield: Reported yields range from 15–30% due to steric hindrance during piperidine-piperazine coupling.
-
Purity: Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) achieves >98% purity .
Biological Activity and Mechanism
GPIIb/IIIa Antagonism
GR 144053 trihydrochloride binds reversibly to the GPIIb/IIIa integrin on platelets, blocking fibrinogen cross-linking and subsequent aggregation . Key findings include:
-
IC₅₀: 12 nM in ADP-induced human platelet aggregation assays .
-
Selectivity: >1,000-fold selectivity over α₂β₁ and αvβ3 integrins .
In Vivo Efficacy
In hamster models of arterial thrombosis:
-
Occlusion Time: Prolonged from 8.2 ± 1.1 min (control) to 22.4 ± 3.6 min (1 mg/kg/h infusion) .
-
Bleeding Time: Increased 2.3-fold vs. aspirin (1.5-fold), indicating potent antithrombotic activity .
Therapeutic Applications
Cardiovascular Diseases
-
Acute Coronary Syndrome (ACS): Prevents stent thrombosis in combination with antiplatelet therapies .
-
Cerebral Ischemia: Reduces infarct volume by 38% in murine stroke models .
Limitations
-
Short Half-Life: 1.2 hours in primates, necessitating continuous infusion .
-
Bleeding Risk: Dose-dependent template bleeding time increase (38.3 ± 8.8 s → 124.6 ± 15.2 s) .
Pharmacokinetics and Metabolism
| Parameter | Value |
|---|---|
| Bioavailability (PO) | <5% |
| Plasma Protein Binding | 89% (albumin) |
| Metabolism | Hepatic CYP3A4 |
| Excretion | Renal (62%), fecal (28%) |
Recent Developments (2023–2025)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume